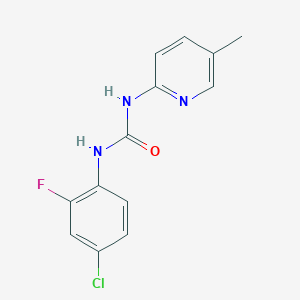
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, commonly known as CFPU, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. CFPU is a derivative of urea, a naturally occurring compound found in many organisms. The synthesis of CFPU is a complex process that involves several steps and requires specialized equipment. In
Mecanismo De Acción
The mechanism of action of CFPU is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and division. CFPU has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, CFPU can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CFPU has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. CFPU has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, CFPU has been shown to have potential as an insecticide, as it can disrupt the nervous system of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPU has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CFPU also has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, there are also some limitations to the use of CFPU in lab experiments. The synthesis of CFPU is a complex process that requires specialized equipment and expertise, and it is not a simple process. Additionally, the mechanism of action of CFPU is not fully understood, which could make it difficult to use in certain research applications.
Direcciones Futuras
There are several future directions for research on CFPU. One area of research could be to further investigate the mechanism of action of CFPU, in order to better understand how it inhibits the growth of cancer cells and other cells. Another area of research could be to investigate the potential use of CFPU in combination with other drugs or therapies, in order to enhance its effectiveness. Additionally, further research could be done to investigate the potential use of CFPU as an insecticide, as it could be a useful alternative to traditional insecticides.
Aplicaciones Científicas De Investigación
CFPU has been found to have potential use in various research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CFPU has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, CFPU has been shown to have potential as an insecticide, as it can disrupt the nervous system of insects.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOMHMVFZAKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



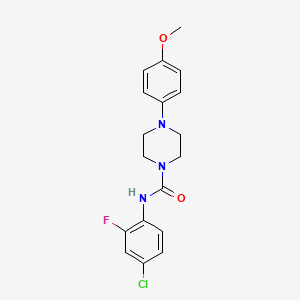
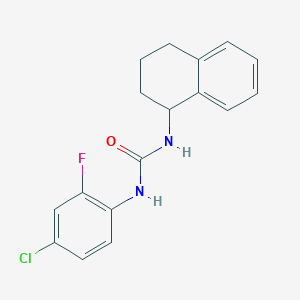
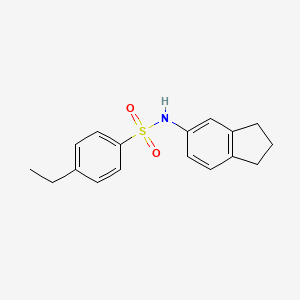
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286846.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286849.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286851.png)
![N-(3,5-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286861.png)
![3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4286878.png)
![2-{[4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4286881.png)
![methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4286882.png)
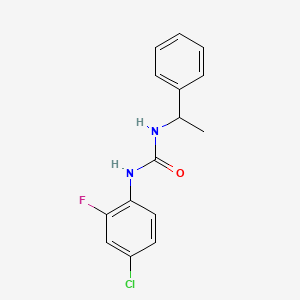
![4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4286900.png)
